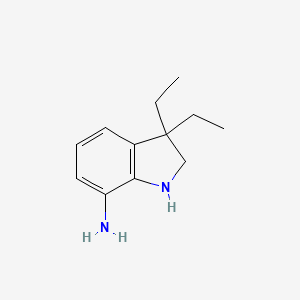
3,3-Diethyl-2,3-dihydro-1H-indol-7-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-Diethyl-2,3-dihydro-1H-indol-7-amine is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound features a diethyl substitution at the 3-position and an amine group at the 7-position of the indole ring, making it a unique derivative with potential biological and chemical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Diethyl-2,3-dihydro-1H-indol-7-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as indole or its derivatives.
Alkylation: The 3-position of the indole ring is alkylated using diethyl bromide in the presence of a strong base like sodium hydride or potassium tert-butoxide.
Reduction: The resulting product undergoes reduction, typically using hydrogen gas in the presence of a palladium catalyst, to yield the dihydroindole derivative.
Amination: Finally, the 7-position is functionalized with an amine group through nucleophilic substitution using ammonia or an amine source under appropriate conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
3,3-Diethyl-2,3-dihydro-1H-indol-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can further hydrogenate the indole ring.
Substitution: Electrophilic substitution reactions can occur at the available positions on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon is frequently used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Fully hydrogenated indole derivatives.
Substitution: Halogenated or nitrated indole derivatives.
科学研究应用
3,3-Diethyl-2,3-dihydro-1H-indol-7-amine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals targeting various diseases.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 3,3-Diethyl-2,3-dihydro-1H-indol-7-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exhibiting therapeutic potential.
相似化合物的比较
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure but different functional groups.
Tryptophan: An essential amino acid containing an indole ring.
Serotonin: A neurotransmitter derived from tryptophan with an indole structure.
Uniqueness
3,3-Diethyl-2,3-dihydro-1H-indol-7-amine is unique due to its specific diethyl substitution and amine functionalization, which confer distinct chemical and biological properties compared to other indole derivatives.
属性
分子式 |
C12H18N2 |
|---|---|
分子量 |
190.28 g/mol |
IUPAC 名称 |
3,3-diethyl-1,2-dihydroindol-7-amine |
InChI |
InChI=1S/C12H18N2/c1-3-12(4-2)8-14-11-9(12)6-5-7-10(11)13/h5-7,14H,3-4,8,13H2,1-2H3 |
InChI 键 |
ALWLVLUSMZSWPP-UHFFFAOYSA-N |
规范 SMILES |
CCC1(CNC2=C1C=CC=C2N)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


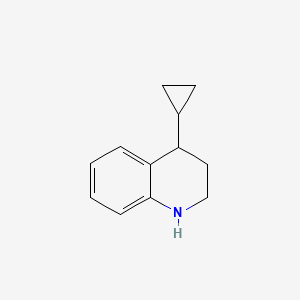
![2-[7-Methyl-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride](/img/structure/B13194151.png)
![8-Bromo-6-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13194156.png)
![2-[(1-Methoxypropan-2-yl)amino]butan-1-ol](/img/structure/B13194167.png)
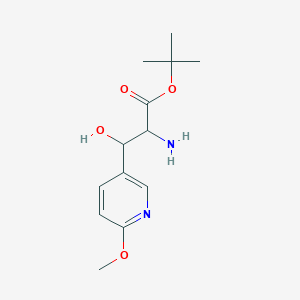
![1-[Ethyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]cyclopropane-1-carboxylic acid](/img/structure/B13194184.png)
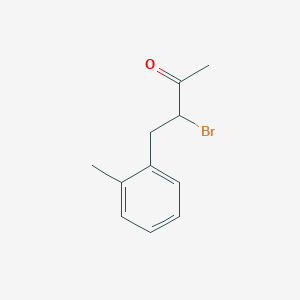
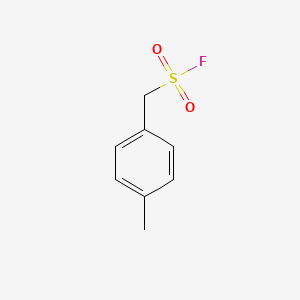
![1-[1-(Aminomethyl)cyclobutyl]but-3-EN-1-one](/img/structure/B13194198.png)

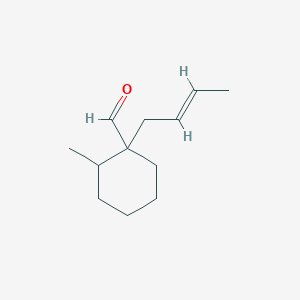
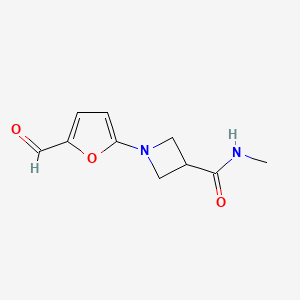
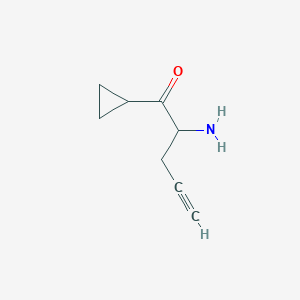
![N-{[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl}cyclopentanamine](/img/structure/B13194213.png)
